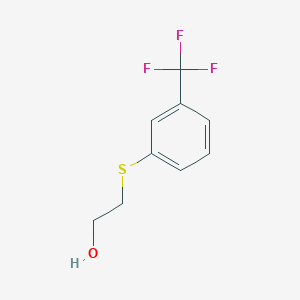
3-Trifluoromethylphenylthioethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Trifluoromethylphenylthioethanol is a biochemical used for proteomics research . It has a molecular formula of C9H9F3OS and a molecular weight of 222.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, nine hydrogen atoms, three fluorine atoms, one sulfur atom, and one oxygen atom .Scientific Research Applications
Synthesis and Catalytic Applications
- The synthesis of α-trifluoromethylthio carbonyl compounds, including methods for the direct introduction of the SCF3 group onto organic molecules, has been a focal point due to its relevance in medicinal chemistry. Catalytic strategies and stereoselective methods for achieving enantiomerically enriched molecules have been discussed, highlighting the importance of radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents (Rossi et al., 2018).
- Development of shelf-stable electrophilic reagents for trifluoromethylthiolation has addressed challenges such as harsh reaction conditions and limited substrate scopes. These reagents facilitate the direct trifluoromethylthiolation of substrates at late stages of drug development, improving the drug molecule's properties (Shao et al., 2015).
Pharmaceutical and Agrochemical Synthesis
- The incorporation of the trifluoromethyl group (CF3) into pharmaceutical and agrochemical compounds enhances their efficacy. Recent methodologies enable the addition of CF3 groups to a broad range of aryl substrates, including heterocycles, under mild conditions, demonstrating the group's significant impact on the properties of organic molecules (Cho et al., 2010).
- Photoredox catalysis has emerged as a tool for radical reactions, including trifluoromethylation and difluoromethylation of carbon-carbon multiple bonds. This approach offers efficient and selective radical fluoromethylation under redox-neutral processes and mild conditions, opening new avenues for the synthesis of organofluorine compounds (Koike & Akita, 2016).
Innovative Approaches and Mechanisms
- Asymmetric trifluoromethylthiolation via enantioselective [2,3]-sigmatropic rearrangement has been developed, providing a unique and efficient method for constructing C(sp3)–SCF3 bonds. This process features mild reaction conditions and excellent enantioselectivities, representing a breakthrough in the enantioselective synthesis of SCF3-containing compounds (Zhang et al., 2017).
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-3,6,13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUJSPOEXJGWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)
![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

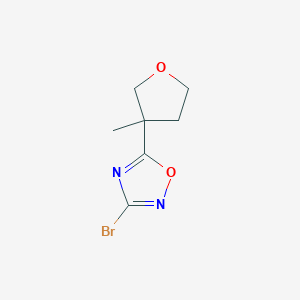
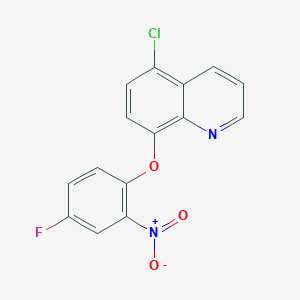

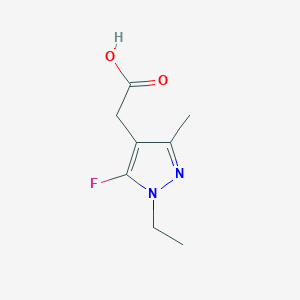
![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)
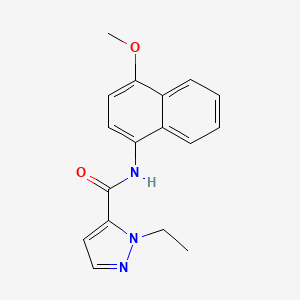
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)
